![molecular formula C9H11ClN2 B13092216 4-Chloro-2,6-dimethyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine CAS No. 1204408-30-9](/img/structure/B13092216.png)
4-Chloro-2,6-dimethyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,6-dimethyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine is a chemical compound belonging to the class of cyclopenta[D]pyrimidines. This compound is characterized by its unique structure, which includes a chloro group and two methyl groups attached to a dihydrocyclopenta ring fused with a pyrimidine ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Méthodes De Préparation
The synthesis of 4-Chloro-2,6-dimethyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,6-dimethylcyclopentanone with guanidine hydrochloride in the presence of a base can yield the desired compound. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Analyse Des Réactions Chimiques
4-Chloro-2,6-dimethyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
4-Chloro-2,6-dimethyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-Chloro-2,6-dimethyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
4-Chloro-2,6-dimethyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine can be compared with other similar compounds, such as:
2-Chloro-6,7-dihydro-4-methyl-5H-cyclopenta[D]pyrimidine: This compound has a similar structure but with a different substitution pattern, leading to distinct chemical and biological properties.
4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidine:
Propriétés
Numéro CAS |
1204408-30-9 |
|---|---|
Formule moléculaire |
C9H11ClN2 |
Poids moléculaire |
182.65 g/mol |
Nom IUPAC |
4-chloro-2,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C9H11ClN2/c1-5-3-7-8(4-5)11-6(2)12-9(7)10/h5H,3-4H2,1-2H3 |
Clé InChI |
DUOQAVLSURUYGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C(C1)N=C(N=C2Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride](/img/structure/B13092144.png)
![(6S,9AS)-1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-6-carbonitrile](/img/structure/B13092155.png)
![[1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel](/img/structure/B13092160.png)

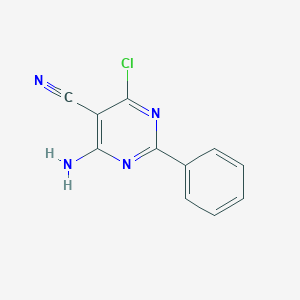
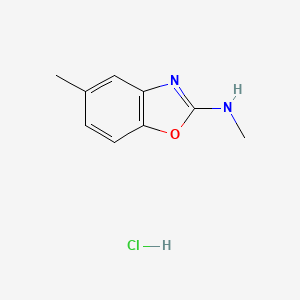
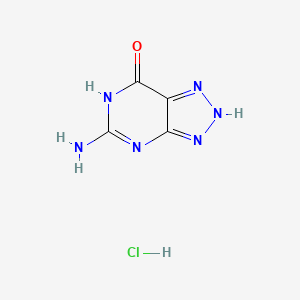
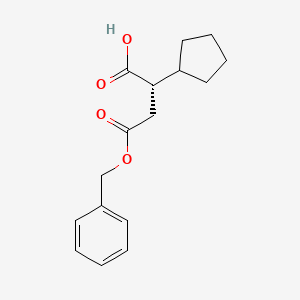
![7-Phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B13092190.png)
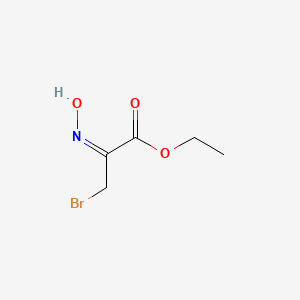

![(3-Chloro-4-methoxyphenyl)(1-(trifluoromethyl)spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidin]-1'-yl)methanone](/img/structure/B13092205.png)

